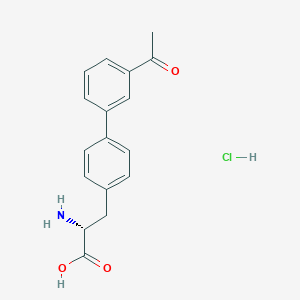
(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a biphenyl moiety and an amino acid derivative, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride typically involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Biphenyl Moiety: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amino Acid Derivative Formation: The amino acid derivative can be synthesized through a Strecker synthesis, involving the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of ®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the acetyl group can yield alcohol derivatives.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (nitric acid), sulfonating agents (sulfuric acid), and halogenating agents (bromine or chlorine).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of ®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The biphenyl moiety can facilitate hydrophobic interactions, while the amino acid derivative can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
(S)-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
3-(4’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride: A regioisomer with the acetyl group in a different position on the biphenyl moiety.
3-(3’-Methoxybiphenyl-4-yl)-2-aminopropanoic acid hydrochloride: A derivative with a methoxy group instead of an acetyl group.
Uniqueness
®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both the biphenyl and amino acid moieties. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
(2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.ClH/c1-11(19)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)17(20)21;/h2-8,10,16H,9,18H2,1H3,(H,20,21);1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRQTIFZXPXAAO-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














